2-氟-5-(2-甲氧基乙氧基)苯基硼酸

描述

2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid is a chemical compound with the molecular formula C9H12BFO4 . It is a solid substance with a white to yellow color .

Molecular Structure Analysis

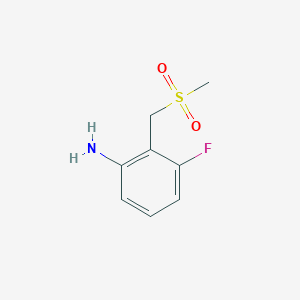

The molecular structure of 2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid consists of a phenyl ring substituted with a fluoro group, a methoxyethoxy group, and a boronic acid group .Chemical Reactions Analysis

2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid can be involved in various chemical reactions. For instance, it can participate in Friedel-Crafts alkylation of hydronaphthalenes, Suzuki-Miyaura cross-coupling reactions, and the synthesis of 9,10-diarylanthracenes for use as molecular switches .Physical And Chemical Properties Analysis

2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid is a solid substance with a white to yellow color . It has a melting point of 195°C to 196°C . The molecular weight of the compound is 169.95 g/mol .科学研究应用

葡萄糖敏感性水凝胶

2-氟-5-(2-甲氧基乙氧基)苯基硼酸: 用于创建葡萄糖敏感性水凝胶。 这些水凝胶被设计为响应葡萄糖水平,使其成为糖尿病管理中胰岛素输送系统的潜在候选者 。苯基硼酸衍生物的动态共价化学允许控制释放降血糖药物,例如胰岛素,以响应血糖水平的波动。

硼酸酯亲和材料 (BAMs)

该化合物是合成 BAMs 的组成部分,BAMs 越来越多地用于分离、传感、成像、诊断和药物递送 。BAMs 通过可逆的共价反应选择性识别含有顺式二醇的分子,该反应是 pH 依赖性的。此特性对于开发 pH 响应性材料特别有用。

铃木-宫浦交叉偶联反应

2-氟-5-(2-甲氧基乙氧基)苯基硼酸的硼酸部分在铃木-宫浦交叉偶联反应中起关键作用 。这些反应是有机合成的基石,允许形成碳-碳键,这对于创建复杂的有机化合物至关重要。

分子开关

研究人员使用该化合物合成分子开关,特别是在形成 9,10-二芳基蒽中 。这些开关在分子电子学中具有应用,在那里它们可以响应外部刺激改变其构型。

傅-克烷基化反应

2-氟-5-(2-甲氧基乙氧基)苯基硼酸: 用于傅-克烷基化反应 。这种类型的反应用于将烷基引入芳香体系,这是合成各种芳香族化合物的基本步骤。

通过锂化进行功能化

该化合物用作通过锂化然后与亲电试剂反应进行功能化的反应物 。该过程用于将官能团引入芳香族化合物,增强其反应性和在进一步化学合成中的用途。

共轭加成反应

它也是选择性铑催化的共轭加成反应中的反应物 。这些反应对于形成不对称化合物很重要,不对称化合物在制药行业具有重大意义。

抗肿瘤剂

最后,2-氟-5-(2-甲氧基乙氧基)苯基硼酸用于制备驱动蛋白纺锤体蛋白 (KSP) 抑制剂 。这些抑制剂作为抗肿瘤剂具有潜在用途,代表着癌症治疗研究的关键领域。

安全和危害

2-Fluoro-5-(2-methoxyethoxy)phenylboronic acid is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with the skin .

作用机制

are a class of compounds that are widely used in organic synthesis. They are particularly known for their role in the Suzuki-Miyaura cross-coupling reactions , which are used to form carbon-carbon bonds - a key process in the synthesis of many organic compounds. In these reactions, phenylboronic acids act as the boron component, which couples with a halide or pseudohalide compound in the presence of a palladium catalyst .

属性

IUPAC Name |

[2-fluoro-5-(2-methoxyethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO4/c1-14-4-5-15-7-2-3-9(11)8(6-7)10(12)13/h2-3,6,12-13H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTSUCLMSXRPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OCCOC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

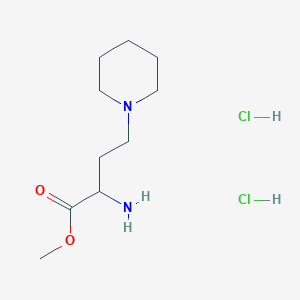

![N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide](/img/structure/B1456078.png)

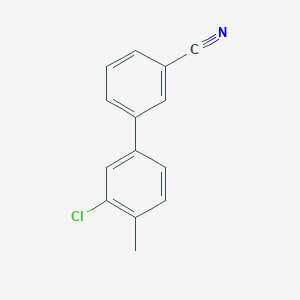

![7-Chloro-8-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1456079.png)

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1456080.png)

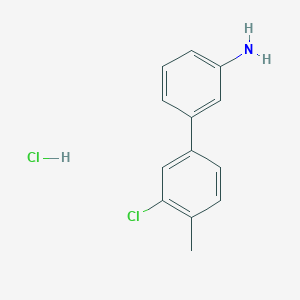

![[1-(4-Methylbenzyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B1456081.png)

![(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/structure/B1456090.png)

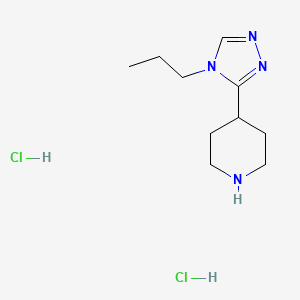

![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride](/img/structure/B1456095.png)